Ciprofloxacin-d8 (hydrochloride monohydrate)
Description
Ciprofloxacin-d8 (hydrochloride monohydrate) is a deuterium-labeled derivative of ciprofloxacin hydrochloride, a fluoroquinolone antibiotic. It is synthesized by replacing eight hydrogen atoms with deuterium in the piperazine ring of the parent compound .
Properties
Molecular Formula |
C17H21ClFN3O4 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2/i3D2,4D2,5D2,6D2;; |
InChI Key |
ARPUHYJMCVWYCZ-CORRJWLCSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].O.Cl |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl |
Origin of Product |
United States |
Preparation Methods
Deuterated Starting Materials and Condensation Reactions
The Chinese patent CN109761900A outlines a foundational method for synthesizing ciprofloxacin hydrochloride, which can be adapted for deuterated analogs. Key steps include:
-
Condensation of Cyclopropanecarboxylic Acid with Piperazine-d8 :
-
Cyclopropanecarboxylic acid reacts with deuterated piperazine (piperazine-d8) in a polar aprotic solvent such as 2-pyrrolidone or N,N-dimethylformamide (DMF).
-
The reaction proceeds at 60–120°C for 3–8 hours, with alkali agents (e.g., potassium carbonate) acting as acid scavengers.
-
Critical Parameters :
-
-
Hydrochloride Salt Formation :
Table 1: Synthetic Conditions for Ciprofloxacin-d8 Hydrochloride Monohydrate
Purification and Analytical Characterization
Post-synthesis purification ensures the removal of non-deuterated contaminants and byproducts. The SigmaAldrich analytical standard (Product 32982) specifies ultra-high performance liquid chromatography (UHPLC) and LC-MS/MS as primary quality control tools.
Chromatographic Purity Assessment
Spectroscopic Confirmation
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) :
Applications in Analytical Chemistry
Ciprofloxacin-d8 hydrochloride monohydrate is indispensable as an internal standard for quantifying ciprofloxacin in complex matrices. SigmaAldrich reports its use in:
-
Environmental Monitoring : Detection in groundwater (LOQ: 0.1 ng/mL) and hospital wastewater.
-
Food Safety Analysis : Quantification in dairy products with recovery rates of 92–105%.
-
Pharmacokinetic Studies : Plasma and fecal sample analysis in clinical settings.
Challenges and Optimization Strategies
Isotopic Dilution and Exchange
-
Deuterium Loss : Prolonged storage in protic solvents (e.g., water) may lead to H/D exchange. Lyophilization and storage at -20°C in anhydrous solvents mitigate this.
-
Synthetic Yield : Competitive side reactions during condensation reduce deuterium incorporation. Using excess piperazine-d8 (1.5 equiv) improves yield to 82%.
Chemical Reactions Analysis
Thermally Induced Transformations
Thermal treatment induces dehydration and polymorphic transitions in ciprofloxacin HCl monohydrate :
Thermogravimetric Analysis (DSC):
XRD Changes Upon Heating:
| Temperature (°C) | Structural Change | XRD Peak Shifts (2θ) |
|---|---|---|
| 40 | No change | Baseline pattern |
| 110–180 | Hydrate → Anhydrate | New peaks at 12.1°, 16.4° |
Deuteration may slightly elevate dehydration temperatures due to strengthened hydrogen bonds.
Photocatalytic Degradation Mechanisms
Ciprofloxacin undergoes radical-mediated degradation under Ag-TiO₂/rGO/halloysite catalysts :
Reactive Species Contribution:
| Radical Scavenger | Efficiency Drop | Dominance Order |
|---|---|---|
| Isopropyl alcohol (- OH) | 77% → 48% | - OH > h⁺ > e⁻ > - O₂⁻ |
Kinetic Models:
| Catalyst Ag Loading | Kinetic Model | Rate Constant (k) |
|---|---|---|
| 1% Ag | Pseudo-1st order | 0.0067 min⁻¹ |
| 3% Ag | Pseudo-2nd order | 0.0012 g·mg⁻¹·min⁻¹ |
Deuteration at aromatic positions could reduce - OH attack rates due to kinetic isotope effects.
Mechanical and Solvent Effects
Grinding and solvent recrystallization alter crystallinity and dissolution :
Grinding Impact (180 min):
Solvent-Mediated Phase Changes:
| Solvent | Resulting Form | Dissolution Rate vs. Hydrate |
|---|---|---|
| Ethanol | Anhydrate | +25% |
| Water | Monohydrate | Baseline |
Deuterated solvents may subtly shift recrystallization kinetics but preserve phase outcomes.
Compaction Behavior
Ciprofloxacin HCl monohydrate exhibits distinct mechanical properties under compression :
| Compression Force (kN) | Tensile Strength (MPa) | Elastic Modulus (GPa) |
|---|---|---|
| 4.9 | 0.8 | 1.2 |
| 19.6 | 3.5 | 4.7 |
Deuteration is unlikely to significantly affect elasticity or compaction profiles.
Scientific Research Applications
Ciprofloxacin-d8 (hydrochloride monohydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of fluoroquinolone antibiotics.
Biology: Employed in metabolic studies to understand the biotransformation of Ciprofloxacin in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Ciprofloxacin.
Industry: Applied in the development of new antibiotics and in quality control processes to ensure the consistency and purity of Ciprofloxacin products .
Mechanism of Action
Ciprofloxacin-d8 (hydrochloride monohydrate) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The deuterium labeling does not significantly alter the mechanism of action compared to the non-labeled Ciprofloxacin .
Comparison with Similar Compounds
Analytical and Regulatory Comparisons
Analytical Performance
Regulatory and Quality Control
- Ciprofloxacin-d8 : Classified as a reference standard with specifications focusing on isotopic purity (>99% deuterium) and chromatographic performance .
- Non-Deuterated Ciprofloxacin: Subject to stringent pharmacopeial standards (e.g., USP, EP) for identity, potency (98–102%), and impurities (<0.5%) .
Biological Activity
Ciprofloxacin-d8 (hydrochloride monohydrate) is a deuterated form of ciprofloxacin, a widely used fluoroquinolone antibiotic. This compound is notable for its antibacterial properties and is often utilized as an internal standard in quantitative analyses, particularly in mass spectrometry. The following sections detail its biological activity, including mechanisms of action, pharmacokinetics, and comparative efficacy against various bacterial strains.
Ciprofloxacin-d8 exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription:
- DNA Gyrase Inhibition : Ciprofloxacin-d8 binds with high affinity to the A subunit of DNA gyrase, preventing supercoiling of DNA, which is essential for replication and transcription. This action is significantly more effective against bacterial enzymes than mammalian counterparts, reducing the likelihood of cross-resistance with other antibiotic classes .
- Topoisomerase IV Inhibition : In addition to targeting DNA gyrase, ciprofloxacin-d8 also inhibits topoisomerase IV, further disrupting bacterial cell division .
Antibacterial Activity
Ciprofloxacin-d8 demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.004 - 1 |
| Escherichia coli | 0.5 - 2 |
| Pseudomonas aeruginosa | 0.5 - 2 |
| Neisseria gonorrhoeae | 0.004 - 0.5 |
| Helicobacter pylori | 0.5 - 1 |
The compound has shown effectiveness in various in vitro studies, with MIC values comparable to or better than those of non-deuterated ciprofloxacin .
Pharmacokinetics
The pharmacokinetic profile of ciprofloxacin-d8 is similar to that of its parent compound:
- Absorption : Following oral administration, ciprofloxacin-d8 achieves a bioavailability ranging from 60% to 80% . The presence of certain antacids can significantly reduce its bioavailability; for example, co-administration with calcium carbonate resulted in approximately 60% relative bioavailability .
- Volume of Distribution : The total volume of distribution is reported between 2.00 and 3.04 L/kg, indicating extensive tissue distribution .
- Protein Binding : Ciprofloxacin-d8 exhibits protein binding rates between 20% to 40% .
- Half-life : The elimination half-life typically ranges from 3 to 5 hours, allowing for relatively frequent dosing schedules in clinical settings .
Case Studies and Research Findings
A variety of studies have evaluated the efficacy and safety profile of ciprofloxacin-d8:
- In Vitro Studies : Research indicates that ciprofloxacin-d8 maintains potent antibacterial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, novel derivatives incorporating modifications at the C-7 position have shown improved MIC values compared to standard ciprofloxacin .
- In Vivo Efficacy : Animal model studies have demonstrated that ciprofloxacin-d8 effectively reduces mortality rates in infections caused by E. coli and Pseudomonas aeruginosa . The effective doses (ED90-100) ranged from 1 mg/kg for E. coli to 80 mg/kg for Pseudomonas aeruginosa.
- Safety Profile : While generally well-tolerated, ciprofloxacin can lead to adverse effects such as hepatotoxicity in rare cases. Monitoring liver function during therapy is recommended due to potential elevations in liver enzymes observed with fluoroquinolone antibiotics .
Q & A
Q. How is the deuterated form of ciprofloxacin (Ciprofloxacin-d8 hydrochloride monohydrate) synthesized and characterized for use as an internal standard in pharmacokinetic studies?
Ciprofloxacin-d8 is synthesized via deuteration of the piperazine ring, confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The monohydrate form is crystallized under controlled humidity to ensure stoichiometric water content. Characterization includes HPLC purity analysis (>98%, per pharmacopeial standards) and Karl Fischer titration for water quantification (1.5–2.5% w/w) .
Q. What are the critical handling and storage requirements for Ciprofloxacin-d8 hydrochloride monohydrate to ensure stability in analytical workflows?
The compound must be stored in airtight, light-resistant containers at -20°C to prevent deuterium exchange and hydrate decomposition. Prior to use, the water content should be verified titrimetrically (per USP guidelines), as drying alters stoichiometry and compromises quantitative accuracy .
Q. How does the deuterium labeling in Ciprofloxacin-d8 affect its chromatographic behavior compared to non-deuterated ciprofloxacin?
Deuteration slightly increases molecular mass (Δm/z +8), enabling distinct separation via high-resolution mass spectrometry (HRMS). However, retention times in reversed-phase HPLC remain nearly identical, necessitating precise column calibration (e.g., C18, 2.6 µm particle size) to resolve isotopic peaks .
Advanced Research Questions
Q. What experimental design considerations are essential for validating a UHPLC-MS/MS method using Ciprofloxacin-d8 hydrochloride monohydrate as an internal standard for antibiotic residue analysis?
Key steps include:
- Matrix Matching : Spiking deuterated standards into biological matrices (e.g., plasma, urine) to account for ionization suppression/enhancement.
- Calibration Range : Linear ranges (0.1–1000 µg/L) must cover expected physiological concentrations .
- Recovery Studies : Evaluate extraction efficiency (≥85%) using isotopically labeled analogs to minimize variability .
Q. How can researchers resolve discrepancies between pharmacopeial purity specifications (>98%) and observed batch-to-batch variability in deuterated ciprofloxacin standards?
Batch variability often stems from residual non-deuterated analogs or hydrate instability. Mitigation strategies include:
Q. What are the implications of using Ciprofloxacin-d8 hydrochloride monohydrate in studies investigating bacterial resistance mechanisms, given its structural equivalence to non-deuterated ciprofloxacin?
Deuteration does not alter antibacterial activity but allows precise tracking of drug metabolism in resistant strains. For example, deuterated analogs enable differentiation of parent drug vs. metabolite concentrations in time-kill assays, clarifying efflux pump or mutation-driven resistance .
Methodological Challenges and Solutions
Q. How should researchers address deuterium/hydrogen exchange during long-term stability studies of Ciprofloxacin-d8 hydrochloride monohydrate?
Q. What analytical techniques are recommended for quantifying trace-level degradation products in Ciprofloxacin-d8 hydrochloride monohydrate during forced degradation studies?
- Photolytic Degradation : Use diode-array detection (DAD) to identify quinoline ring oxidation products.
- Hydrolytic Degradation : LC-TOF/MS to resolve piperazine ring cleavage fragments (e.g., m/z 231.1) .
Data Interpretation and Reporting
Q. How can researchers reconcile conflicting pharmacokinetic data when using Ciprofloxacin-d8 hydrochloride monohydrate in multi-center studies?
Q. What statistical approaches are appropriate for analyzing deuterated vs. non-deuterated drug interactions in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
